molecular formula C19H19N3O3 B7699173 2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Katalognummer B7699173
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: IHESAQRVZSIJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EDPB, is a novel compound that has gained significant attention in the field of medicinal chemistry. EDPB is a member of the benzamide family, which has been extensively studied due to its potential therapeutic applications. EDPB is a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation, which has been implicated in various diseases, including cancer.

Wirkmechanismus

2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response. This, in turn, triggers apoptosis and cell cycle arrest. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments, including its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy. However, this compound has certain limitations, such as its moderate yield of synthesis, low solubility in aqueous solutions, and potential off-target effects.

Zukünftige Richtungen

Several future directions can be explored for the development of 2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a potential therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of the final product, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models, and the identification of potential drug targets and biomarkers for this compound. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy and reduce potential off-target effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising potential for the treatment of cancer and other diseases. Its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential off-target effects.

Synthesemethoden

2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the oxadiazole ring, followed by the coupling of the benzamide moiety. The final step involves the introduction of the ethoxy group. The yield of the synthesis is moderate, but the purity of the final product can be improved by using chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders, such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

2-ethoxy-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESAQRVZSIJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.